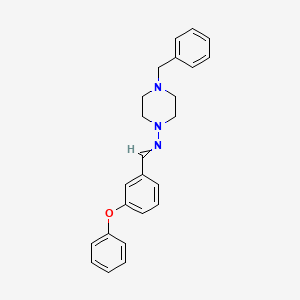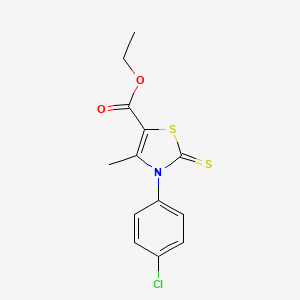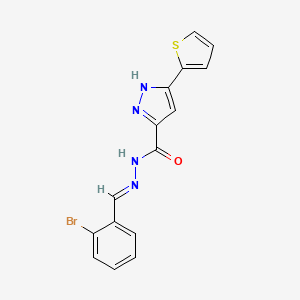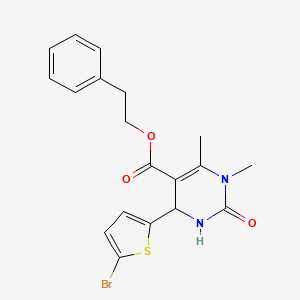![molecular formula C26H22N4O3S B11671993 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide is a complex organic compound that features a thiazolidinone ring, a benzyl group, and a cyanomethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a benzylamine derivative with a carbonyl compound and a thiol to form the thiazolidinone ring.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with a benzohydrazide derivative under acidic or basic conditions to form the hydrazone linkage.
Introduction of the Cyanomethoxyphenyl Group: The final step involves the reaction of the hydrazone intermediate with a cyanomethoxyphenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl and cyanomethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The thiazolidinone ring and hydrazone linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- **(3Z)-3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
Uniqueness
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide is unique due to its combination of a thiazolidinone ring, a benzyl group, and a cyanomethoxyphenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22N4O3S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H22N4O3S/c27-14-15-33-23-12-6-19(7-13-23)16-28-29-25(32)21-8-10-22(11-9-21)26-30(24(31)18-34-26)17-20-4-2-1-3-5-20/h1-13,16,26H,15,17-18H2,(H,29,32)/b28-16+ |
InChI Key |
XVGBPXWBAKQFPI-LQKURTRISA-N |
Isomeric SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC#N)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC#N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)




